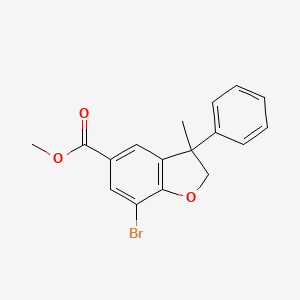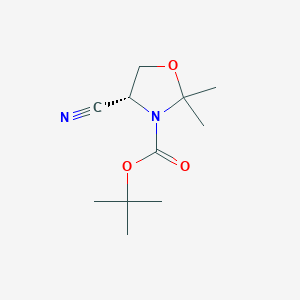
(R)-tert-Butyl 4-cyano-2,2-dimethyloxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-4-cyano-2,2-dimethyloxazolidine-3-carboxylate is a complex organic compound that features a tert-butyl group, a cyano group, and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-4-cyano-2,2-dimethyloxazolidine-3-carboxylate typically involves the reaction of tert-butyl 2,2-dimethyloxazolidine-3-carboxylate with a cyanating agent. One common method is the use of tert-butyl hydroperoxide in the presence of a catalyst such as sulfuric acid or magnesium sulfate . The reaction proceeds through the formation of an intermediate, which then undergoes cyanation to yield the desired product.
Industrial Production Methods
Industrial production of tert-Butyl ®-4-cyano-2,2-dimethyloxazolidine-3-carboxylate often employs continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and improved safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-4-cyano-2,2-dimethyloxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted oxazolidines or nitriles
Scientific Research Applications
tert-Butyl ®-4-cyano-2,2-dimethyloxazolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-4-cyano-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,2-dimethyloxazolidine-3-carboxylate
- tert-Butyl 4-cyano-2,2-dimethyloxazolidine-3-carboxylate
- tert-Butyl 2,2-dimethyl-4-oxazolidinone
Uniqueness
tert-Butyl ®-4-cyano-2,2-dimethyloxazolidine-3-carboxylate is unique due to the presence of both a cyano group and an oxazolidine ring, which confer distinct reactivity and stability. The tert-butyl group also enhances its steric properties, making it a valuable compound for selective reactions and applications in various fields .
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl (4R)-4-cyano-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,7H2,1-5H3/t8-/m1/s1 |
InChI Key |
RSADQNILVJUXIE-MRVPVSSYSA-N |
Isomeric SMILES |
CC1(N([C@@H](CO1)C#N)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(N(C(CO1)C#N)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


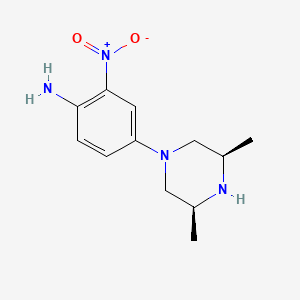
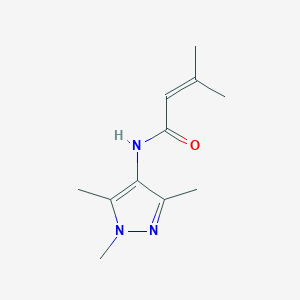
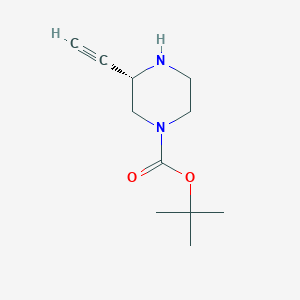
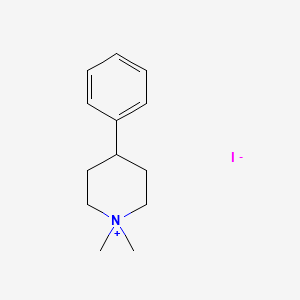
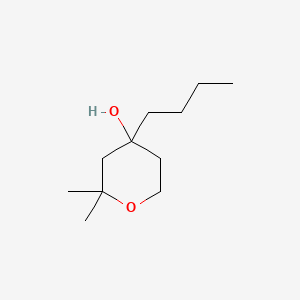
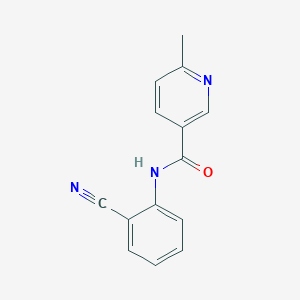
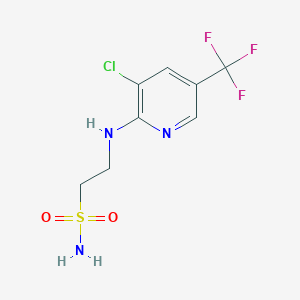
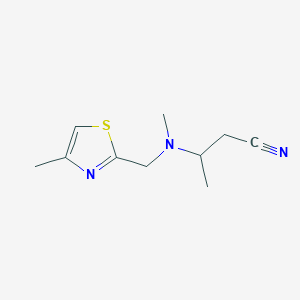

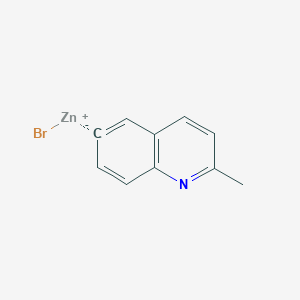
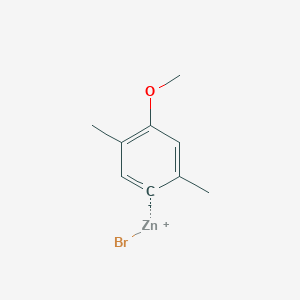
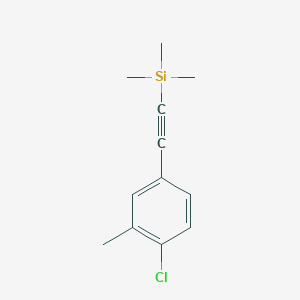
![(R)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14894919.png)
